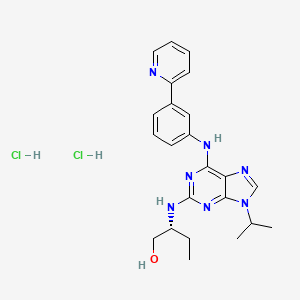

(R)-DRF053 dihydrochloride

描述

属性

IUPAC Name |

(2R)-2-[[9-propan-2-yl-6-(3-pyridin-2-ylanilino)purin-2-yl]amino]butan-1-ol;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H27N7O.2ClH/c1-4-17(13-31)27-23-28-21(20-22(29-23)30(14-25-20)15(2)3)26-18-9-7-8-16(12-18)19-10-5-6-11-24-19;;/h5-12,14-15,17,31H,4,13H2,1-3H3,(H2,26,27,28,29);2*1H/t17-;;/m1../s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BQPRBNGSDBTKAK-ZEECNFPPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(CO)NC1=NC(=C2C(=N1)N(C=N2)C(C)C)NC3=CC=CC(=C3)C4=CC=CC=N4.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](CO)NC1=NC(=C2C(=N1)N(C=N2)C(C)C)NC3=CC=CC(=C3)C4=CC=CC=N4.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H29Cl2N7O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

490.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

(R)-DRF053 Dihydrochloride: A Technical Guide to its Mechanism of Action as a Dual Inhibitor of Casein Kinase 1 and Cyclin-Dependent Kinases

For Researchers, Scientists, and Drug Development Professionals

Abstract

(R)-DRF053 dihydrochloride (B599025) is a potent, ATP-competitive small molecule inhibitor targeting both Casein Kinase 1 (CK1) and several members of the Cyclin-Dependent Kinase (CDK) family. This dual inhibitory action positions it as a significant tool for research in neurodegenerative diseases, particularly Alzheimer's disease, and oncology. This technical guide provides an in-depth overview of the mechanism of action of (R)-DRF053 dihydrochloride, detailing its effects on key signaling pathways, and provides representative experimental protocols for its characterization.

Core Mechanism of Action

This compound exerts its biological effects primarily through the competitive inhibition of the ATP-binding sites of its target kinases. This leads to a downstream modulation of cellular processes regulated by these enzymes, most notably amyloid-β (Aβ) production and cell cycle progression.

Inhibition of Casein Kinase 1 (CK1)

(R)-DRF053 is a potent inhibitor of CK1.[1][2][3][4] CK1, particularly the ε isoform, has been implicated in the regulation of amyloid precursor protein (APP) processing. Inhibition of CK1ε is believed to modulate the activity of γ-secretase, a key enzyme in the amyloidogenic pathway, leading to a reduction in the production of Aβ peptides.[1]

Inhibition of Cyclin-Dependent Kinases (CDKs)

(R)-DRF053 also demonstrates inhibitory activity against several CDKs, including CDK1, CDK2, CDK5, and CDK7.[1][2][3] The inhibition of these kinases has two major consequences:

-

Reduction of Amyloid-β Production: CDK5, when activated by its regulatory subunit p25, can phosphorylate APP at threonine 668. This phosphorylation event promotes the amyloidogenic processing of APP, leading to increased Aβ secretion. Furthermore, the p25/CDK5 complex can transcriptionally upregulate the expression of β-secretase (BACE1), the initial enzyme in the amyloidogenic pathway, through the STAT3 signaling cascade. By inhibiting CDK5, this compound can mitigate these effects, thereby reducing Aβ production.

-

Cell Cycle Arrest: CDKs are crucial regulators of cell cycle progression. Inhibition of CDKs, such as CDK1 and CDK2, disrupts the phosphorylation of key cell cycle proteins, including the retinoblastoma protein (Rb). This leads to an arrest in the cell cycle, typically at the G1/S or G2/M checkpoints, often mediated by the p53/p21 pathway.

Quantitative Data

The inhibitory potency of this compound against its target kinases has been determined through various in vitro kinase assays. The half-maximal inhibitory concentration (IC50) values are summarized in the table below.

| Target Kinase | IC50 Value |

| Casein Kinase 1 (CK1) | 14 nM[1][2][3][4] |

| CDK1/cyclin B | 220 nM[4] |

| CDK2 | 93 - 290 nM[1][2][3] |

| CDK5/p25 | 210 nM[1][2][3] |

| CDK7 | 820 nM[1][2][3] |

Signaling Pathways

The dual inhibitory action of this compound impacts two critical cellular signaling pathways: the amyloidogenic processing of APP and the cell cycle regulation pathway.

Amyloid-β Production Pathway

The following diagram illustrates the key points of intervention by this compound in the amyloidogenic pathway.

Cell Cycle Regulation Pathway

The diagram below depicts how the inhibition of CDKs by this compound leads to cell cycle arrest.

Experimental Protocols

The following are representative protocols for key experiments used to characterize the mechanism of action of this compound.

In Vitro Kinase Inhibition Assay (Radiometric)

This protocol describes a method to determine the IC50 value of this compound against a target kinase.

Materials:

-

Recombinant human CK1 or CDK enzyme

-

Specific peptide or protein substrate (e.g., casein for CK1)

-

[γ-³²P]ATP

-

Kinase reaction buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM DTT)

-

This compound stock solution (in DMSO)

-

96-well plates

-

Phosphocellulose paper

-

Wash buffer (e.g., 75 mM phosphoric acid)

-

Scintillation counter and fluid

Procedure:

-

Prepare serial dilutions of this compound in kinase reaction buffer.

-

In a 96-well plate, add the kinase, substrate, and the diluted inhibitor.

-

Initiate the reaction by adding [γ-³²P]ATP.

-

Incubate the plate at 30°C for a predetermined time (e.g., 30 minutes).

-

Stop the reaction by spotting a portion of the reaction mixture onto phosphocellulose paper.

-

Wash the phosphocellulose paper extensively with wash buffer to remove unincorporated [γ-³²P]ATP.

-

Measure the incorporated radioactivity using a scintillation counter.

-

Plot the percentage of kinase activity against the logarithm of the inhibitor concentration to determine the IC50 value.

Amyloid-β Quantification by ELISA in N2A-APP695 Cells

This protocol outlines the measurement of Aβ levels in the supernatant of cultured cells treated with this compound.

Materials:

-

N2A-APP695 cells (mouse neuroblastoma cells overexpressing human APP with the Swedish mutation)

-

Cell culture medium and supplements

-

This compound

-

Aβ ELISA kit (specific for Aβ40 and Aβ42)

-

96-well plates for cell culture

-

Plate reader

Procedure:

-

Seed N2A-APP695 cells in a 96-well plate and allow them to adhere overnight.

-

Treat the cells with various concentrations of this compound for a specified period (e.g., 24-48 hours).

-

Collect the cell culture supernatant.

-

Perform the Aβ ELISA according to the manufacturer's instructions. This typically involves:

-

Adding the supernatant to wells pre-coated with an Aβ capture antibody.

-

Incubating to allow Aβ to bind.

-

Washing the wells.

-

Adding a detection antibody conjugated to an enzyme (e.g., HRP).

-

Incubating and washing.

-

Adding a substrate that produces a colorimetric or chemiluminescent signal.

-

-

Measure the signal using a plate reader.

-

Quantify the Aβ concentration by comparing the signal to a standard curve of known Aβ concentrations.

Cell Cycle Analysis by Flow Cytometry

This protocol describes how to assess the effect of this compound on the cell cycle distribution of a cancer cell line.

Materials:

-

Cancer cell line (e.g., HeLa)

-

Cell culture medium and supplements

-

This compound

-

Propidium iodide (PI) staining solution (containing RNase A)

-

Phosphate-buffered saline (PBS)

-

Ethanol (B145695) (70%, ice-cold)

-

Flow cytometer

Procedure:

-

Treat the cancer cells with this compound or vehicle (DMSO) for a desired time (e.g., 24 hours).

-

Harvest the cells by trypsinization and wash with PBS.

-

Fix the cells by dropwise addition of ice-cold 70% ethanol while vortexing, and incubate at -20°C for at least 2 hours.

-

Wash the fixed cells with PBS.

-

Resuspend the cells in PI staining solution and incubate in the dark at room temperature for 30 minutes.

-

Analyze the stained cells using a flow cytometer.

-

Determine the percentage of cells in G0/G1, S, and G2/M phases of the cell cycle based on the DNA content (PI fluorescence intensity).

Conclusion

This compound is a valuable research tool with a well-defined dual mechanism of action. Its ability to potently inhibit both CK1 and key CDKs provides a multi-faceted approach to modulating cellular pathways implicated in Alzheimer's disease and cancer. The experimental protocols provided herein offer a framework for the further investigation and characterization of this and similar compounds in drug discovery and development.

References

- 1. Protocol for measuring beta-secretase activity in cell and tissue lysate using a fluorogenic peptide substrate in a 96-well format - PMC [pmc.ncbi.nlm.nih.gov]

- 2. bio-techne.com [bio-techne.com]

- 3. This compound | Casein Kinase 1 | Tocris Bioscience [tocris.com]

- 4. This compound|1241675-76-2|COA [dcchemicals.com]

(R)-DRF053 Dihydrochloride: A Technical Guide to its CDK Inhibitor Activity

For Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-DRF053 dihydrochloride (B599025) is a potent, ATP-competitive inhibitor of cyclin-dependent kinases (CDKs) and casein kinase 1 (CK1).[1] As a derivative of roscovitine, this small molecule has demonstrated significant activity against key enzymes involved in cell cycle regulation and the pathogenesis of Alzheimer's disease. This technical guide provides a comprehensive overview of the CDK inhibitor activity of (R)-DRF053, including detailed experimental protocols and data presented for easy comparison.

Core Activity Data

(R)-DRF053 dihydrochloride exhibits potent inhibitory activity against several key kinases. The following table summarizes the half-maximal inhibitory concentration (IC50) values for (R)-DRF053 against various cyclin-dependent kinases and casein kinase 1.

| Kinase Target | IC50 (nM) |

| CDK1/cyclin B | 220 |

| CDK5/p25 | 80 |

| Casein Kinase 1 (CK1) | 14 |

Data sourced from Oumata et al., 2008, Journal of Medicinal Chemistry.[1]

Experimental Protocols

The following sections detail the methodologies used to characterize the inhibitor activity of this compound.

In Vitro Kinase Assays

Objective: To determine the half-maximal inhibitory concentration (IC50) of (R)-DRF053 against CDK1/cyclin B, CDK5/p25, and CK1.

General Principle: Kinase activity is measured by the transfer of a radiolabeled phosphate (B84403) group from ATP to a specific substrate. The inhibitory effect of (R)-DRF053 is quantified by measuring the reduction in substrate phosphorylation in the presence of the compound.

Materials:

-

Enzymes: Recombinant human CDK1/cyclin B, CDK5/p25, and CK1.

-

Substrates: Histone H1 for CDK1/cyclin B, Histone H1 for CDK5/p25, and a specific peptide substrate for CK1.

-

Radiolabel: [γ-33P]ATP

-

This compound: Serially diluted in DMSO.

-

Assay Buffer: Composition not specified in the source, but a typical kinase buffer would be used (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM DTT).

-

Detection: Phosphorimager or scintillation counter.

Procedure:

-

Prepare a reaction mixture containing the respective kinase and its substrate in the assay buffer.

-

Add serial dilutions of this compound or DMSO (vehicle control) to the reaction mixture.

-

Initiate the kinase reaction by adding [γ-33P]ATP.

-

Incubate the reaction at 30°C for a predetermined optimal time.

-

Stop the reaction (e.g., by adding a high concentration of cold ATP or a denaturing agent).

-

Separate the phosphorylated substrate from the unreacted [γ-33P]ATP (e.g., using phosphocellulose paper or SDS-PAGE).

-

Quantify the amount of incorporated radiolabel using a phosphorimager or scintillation counter.

-

Calculate the percentage of kinase inhibition for each concentration of (R)-DRF053.

-

Determine the IC50 value by fitting the data to a dose-response curve.

Cellular Assay for Amyloid-β Production

Objective: To evaluate the effect of (R)-DRF053 on the production of amyloid-β (Aβ) peptides in a cellular model.

Principle: This assay utilizes a cell line that overexpresses the amyloid precursor protein (APP). The amount of Aβ secreted into the cell culture medium is quantified using an enzyme-linked immunosorbent assay (ELISA).

Materials:

-

Cell Line: A suitable cell line overexpressing human APP (e.g., CHO-APP or N2a-APP).

-

This compound: Dissolved in DMSO.

-

Cell Culture Medium: Appropriate for the chosen cell line.

-

ELISA Kit: Specific for the detection of human Aβ40 or Aβ42.

-

Plate Reader: Capable of measuring absorbance at the appropriate wavelength for the ELISA.

Procedure:

-

Seed the APP-overexpressing cells in a multi-well plate and allow them to adhere.

-

Treat the cells with various concentrations of this compound or DMSO (vehicle control) in fresh cell culture medium.

-

Incubate the cells for a specified period (e.g., 24-48 hours) to allow for Aβ production and secretion.

-

Collect the cell culture supernatant.

-

Quantify the concentration of Aβ in the supernatant using a specific Aβ ELISA kit according to the manufacturer's instructions.

-

Measure the absorbance using a plate reader.

-

Calculate the percentage of Aβ production inhibition for each concentration of (R)-DRF053 relative to the vehicle control.

-

Determine the EC50 value (effective concentration for 50% inhibition) by plotting the data on a dose-response curve.

Visualizations

Experimental Workflow for In Vitro Kinase Assay

References

(R)-DRF053 Dihydrochloride: An In-Depth Technical Guide to its CK1 Inhibition Pathway

For Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-DRF053 dihydrochloride (B599025) is a potent, ATP-competitive inhibitor of Casein Kinase 1 (CK1) and also exhibits inhibitory activity against several Cyclin-Dependent Kinases (CDKs). This technical guide provides a comprehensive overview of (R)-DRF053, focusing on its inhibitory profile, its effects on the CK1 signaling pathway, and detailed experimental protocols for its characterization. This document is intended to serve as a valuable resource for researchers utilizing (R)-DRF053 as a tool for studying CK1-mediated cellular processes and for professionals in the field of drug discovery and development.

Core inhibitory Profile of (R)-DRF053 Dihydrochloride

(R)-DRF053 is a dual-specificity inhibitor, primarily targeting CK1 with high potency. It also demonstrates inhibitory activity against various CDKs. The inhibitory concentrations (IC50) for (R)-DRF053 against these kinases are summarized in the table below.

| Kinase Target | IC50 (nM) |

| Casein Kinase 1 (CK1) | 14 |

| CDK1/cyclin B | 220 |

| CDK2 | 93 - 290 |

| CDK5/p25 | 80 |

| CDK7 | 820 |

| GSK α/β | 4100 |

| Table 1: Inhibitory activity of this compound against a panel of kinases. Data compiled from multiple sources. |

While the initial characterization identified a potent inhibition of a general CK1 activity, modeling of (R)-DRF053 binding was performed using the CK1δ isoform, suggesting that this may be a primary target within the CK1 family.[1] However, a detailed kinase selectivity panel profiling the IC50 values of (R)-DRF053 against all CK1 isoforms (α, β, γ1, γ2, γ3, δ, and ε) is not currently available in the public domain.

The CK1 Inhibition Pathway and Downstream Effects

Casein Kinase 1 is a family of serine/threonine kinases that play crucial roles in a multitude of cellular processes, including Wnt signaling, circadian rhythm regulation, and the p53 tumor suppressor pathway. By inhibiting CK1, (R)-DRF053 can be utilized to modulate these critical signaling cascades.

Inhibition of Amyloid-β Production

A key reported cellular effect of (R)-DRF053 is its ability to prevent the CK1-dependent production of amyloid-beta (Aβ) peptides. This has significant implications for research into Alzheimer's disease, where Aβ plaques are a pathological hallmark. The precise mechanism by which CK1 regulates Aβ production is an area of active investigation.

Modulation of the Wnt Signaling Pathway

The Wnt signaling pathway is fundamental for embryonic development and adult tissue homeostasis. CK1 isoforms, particularly CK1α, δ, and ε, are key positive regulators of the canonical Wnt pathway. They participate in the phosphorylation of scaffold proteins and co-receptors, leading to the stabilization and nuclear translocation of β-catenin, which in turn activates target gene expression. Inhibition of CK1 by (R)-DRF053 is expected to suppress Wnt/β-catenin signaling.

Regulation of the p53 Pathway

The tumor suppressor protein p53 is a critical regulator of the cell cycle and apoptosis in response to cellular stress. CK1α, δ, and ε can phosphorylate p53 and its negative regulator, MDM2, thereby influencing p53 stability and activity.[2][3] Inhibition of CK1 has been shown to lead to the activation and stabilization of p53.[3] Therefore, (R)-DRF053 can be used as a tool to investigate the role of CK1 in the p53-mediated stress response.

Experimental Protocols

This section provides detailed methodologies for key experiments to characterize the activity of this compound.

In Vitro Kinase Inhibition Assay

This protocol describes a method to determine the IC50 value of (R)-DRF053 against CK1 isoforms.

Materials:

-

Recombinant human CK1 isoform (e.g., CK1δ)

-

Substrate peptide (e.g., α-casein)

-

This compound

-

ATP, [γ-32P]ATP

-

Kinase reaction buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM DTT)

-

Phosphocellulose paper

-

Scintillation counter

Procedure:

-

Prepare a serial dilution of this compound in the kinase reaction buffer.

-

In a microcentrifuge tube, combine the kinase reaction buffer, recombinant CK1 enzyme, and the substrate peptide.

-

Add the serially diluted (R)-DRF053 or vehicle control (e.g., DMSO) to the reaction mixture and incubate for 10 minutes at 30°C.

-

Initiate the kinase reaction by adding a mixture of ATP and [γ-32P]ATP.

-

Incubate the reaction for a predetermined time (e.g., 20 minutes) at 30°C.

-

Stop the reaction by spotting a portion of the reaction mixture onto phosphocellulose paper.

-

Wash the phosphocellulose paper extensively with phosphoric acid to remove unincorporated [γ-32P]ATP.

-

Quantify the incorporated radioactivity using a scintillation counter.

-

Plot the percentage of kinase activity against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Cellular Amyloid-β Production Assay

This protocol outlines a method to assess the effect of (R)-DRF053 on Aβ production in a cell-based model.

Materials:

-

N2a cells stably expressing human amyloid precursor protein (N2a-APP695 cells)

-

Cell culture medium (e.g., DMEM with 10% FBS)

-

This compound

-

Lysis buffer

-

Aβ40 and Aβ42 ELISA kits

Procedure:

-

Seed N2a-APP695 cells in a multi-well plate and allow them to adhere overnight.

-

Treat the cells with various concentrations of this compound or vehicle control for a specified period (e.g., 24 hours).

-

Collect the conditioned medium from each well.

-

Lyse the cells to determine the total protein concentration for normalization.

-

Quantify the levels of secreted Aβ40 and Aβ42 in the conditioned medium using specific ELISA kits according to the manufacturer's instructions.

-

Normalize the Aβ levels to the total protein concentration of the corresponding cell lysate.

-

Analyze the dose-dependent effect of (R)-DRF053 on Aβ production.

Visualizations

Signaling Pathways and Experimental Workflows

Caption: (R)-DRF053 inhibits CK1, modulating key downstream pathways.

Caption: Workflow for in vitro CK1 kinase inhibition assay.

Caption: Workflow for cellular amyloid-β production assay.

References

- 1. Development of highly selective casein kinase 1δ/1ε (CK1δ/ε) inhibitors with potent antiproliferative properties - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Combined Virtual and Experimental Screening for CK1 Inhibitors Identifies a Modulator of p53 and Reveals Important Aspects of in Silico Screening Performance - PMC [pmc.ncbi.nlm.nih.gov]

- 3. CK1α Plays a Central Role in Mediating MDM2 Control of p53 and E2F-1 Protein Stability - PMC [pmc.ncbi.nlm.nih.gov]

(R)-DRF053 Dihydrochloride: A Technical Guide on its Impact on Amyloid-Beta Production

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

(R)-DRF053 dihydrochloride (B599025) is a potent, ATP-competitive small molecule inhibitor targeting Casein Kinase 1 (CK1), Cyclin-Dependent Kinase 1 (CDK1), and Cyclin-Dependent Kinase 5 (CDK5). Emerging research has identified a significant role for this compound in the modulation of amyloid-beta (Aβ) peptide production, a key event in the pathogenesis of Alzheimer's disease. This technical guide provides an in-depth overview of the mechanism of action, experimental data, and relevant protocols associated with the effect of (R)-DRF053 dihydrochloride on Aβ generation. The primary mechanism involves the inhibition of CK1, which has been shown to regulate the γ-secretase cleavage of the Amyloid Precursor Protein (APP), thereby reducing the production of neurotoxic Aβ peptides.

Mechanism of Action: Inhibition of Key Kinases

This compound exerts its biological effects through the potent inhibition of several key protein kinases. Its inhibitory activity is crucial to its function in reducing amyloid-beta production.

Primary Target: Casein Kinase 1 (CK1)

The principal mechanism by which this compound is understood to reduce amyloid-beta production is through its potent inhibition of Casein Kinase 1 (CK1).[1][2] An increase in CK1 expression has been observed in the brains of Alzheimer's disease patients.[2] Research indicates that CK1 can phosphorylate components of the γ-secretase complex, the enzymatic machinery responsible for the final cleavage of APP to produce Aβ. By inhibiting CK1, this compound is thought to modulate the activity of γ-secretase, leading to a decrease in the generation of Aβ peptides.[1] A significant advantage of this mechanism is that it appears to be selective, as studies with other CK1 inhibitors have shown no effect on the cleavage of Notch, another critical substrate of γ-secretase, thereby potentially avoiding side effects associated with broad γ-secretase inhibition.[1]

Secondary Targets: CDK1 and CDK5

In addition to its effects on CK1, this compound also inhibits CDK1 and CDK5. While the direct contribution of CDK1 inhibition to Aβ reduction is less characterized, CDK5 has been implicated in the amyloidogenic processing of APP. Dysregulation of CDK5 activity is linked to Alzheimer's pathology.

Quantitative Data

The following tables summarize the known quantitative data for this compound's inhibitory activity against its target kinases.

Table 1: Kinase Inhibitory Activity of this compound

| Kinase Target | IC50 Value |

| Casein Kinase 1 (CK1) | 14 nM |

| CDK5/p25 | 80 nM |

| CDK1/cyclin B | 220 nM |

| GSK α/β | 4.1 µM |

Data sourced from commercial supplier technical information.

While direct dose-response data for amyloid-beta reduction by this compound is not publicly available, the following table presents data for IC261, another potent CK1 inhibitor, to serve as a proxy for the expected efficacy. These experiments were conducted in N2A cells overexpressing a constitutively active form of CK1ε.

Table 2: Effect of a Representative CK1 Inhibitor (IC261) on Amyloid-Beta Production

| IC261 Concentration | Aβ40 Reduction (%) | Aβ42 Reduction (%) |

| 50 µM | 67.9% | 60.8% |

Data extracted from Flajolet et al., 2007, PNAS. The study also tested two other structurally dissimilar CK1 inhibitors, CKI-7 and D4476, which also showed a significant and dose-dependent reduction in Aβ40 and Aβ42 production.[1]

Experimental Protocols

The following are detailed methodologies for key experiments relevant to assessing the effect of this compound on amyloid-beta production, based on established protocols.

Cell Culture and Treatment

-

Cell Line: Mouse neuroblastoma (N2a) cells stably expressing human APP695 (N2a-APP695). These cells are a widely used model for studying APP processing and Aβ production.

-

Culture Conditions: Cells are maintained in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), penicillin (100 units/mL), and streptomycin (B1217042) (100 µg/mL) at 37°C in a humidified atmosphere of 5% CO2.

-

Treatment: For experiments, cells are plated in appropriate well plates. Once confluent, the culture medium is replaced with fresh medium containing various concentrations of this compound or a vehicle control (e.g., DMSO). The incubation time for treatment is typically several hours (e.g., 3 to 24 hours) to allow for an effect on APP processing and Aβ secretion.

Quantification of Amyloid-Beta Levels by ELISA

-

Sample Collection: After the treatment period, the conditioned medium from the cell cultures is collected. The medium is then centrifuged to pellet any detached cells and debris. The resulting supernatant contains the secreted Aβ peptides.

-

ELISA Procedure: A sandwich Enzyme-Linked Immunosorbent Assay (ELISA) is used for the quantitative measurement of Aβ40 and Aβ42.

-

Coating: 96-well microplates are coated with a capture antibody specific for the C-terminus of either Aβ40 or Aβ42 and incubated overnight.

-

Blocking: The plates are washed and blocked with a solution containing bovine serum albumin (BSA) to prevent non-specific binding.

-

Sample Incubation: The collected conditioned media and a series of standard Aβ peptides of known concentrations are added to the wells and incubated.

-

Detection Antibody: After washing, a biotinylated detection antibody that recognizes the N-terminus of Aβ is added to the wells.

-

Signal Generation: Following another wash step, a streptavidin-horseradish peroxidase (HRP) conjugate is added. Finally, a substrate solution (e.g., TMB) is added, which is converted by HRP to produce a colored product.

-

Measurement: The reaction is stopped with an acid solution, and the absorbance is read at a specific wavelength (e.g., 450 nm) using a microplate reader. The concentration of Aβ in the samples is determined by comparing their absorbance to the standard curve.

-

Visualizations

Signaling Pathway

Caption: Mechanism of (R)-DRF053 in reducing Aβ production.

Experimental Workflow

Caption: Workflow for assessing (R)-DRF053 effect on Aβ.

References

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Target Kinases of (R)-DRF053 Dihydrochloride (B599025)

(R)-DRF053 dihydrochloride is a potent, ATP-competitive small molecule inhibitor targeting multiple protein kinases, primarily belonging to the Casein Kinase 1 (CK1) and Cyclin-Dependent Kinase (CDK) families.[1][2] Its dual-specificity makes it a valuable tool for investigating cellular processes regulated by these kinases and a potential starting point for the development of therapeutics for various diseases, including neurodegenerative disorders and cancer. This guide provides a comprehensive overview of its target kinases, the signaling pathways they modulate, and the experimental methodologies used to characterize its inhibitory activity.

Data Presentation: Kinase Inhibition Profile

The inhibitory potency of this compound has been quantified against a panel of kinases. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of the inhibitor required to reduce the kinase activity by 50%, are summarized below.

Table 1: IC50 Values of this compound Against Target Kinases

| Target Kinase | IC50 Value (nM) | Notes |

| Casein Kinase 1 (CK1) | 14 | Potent inhibition, a primary target. |

| CDK5/p25 | 80 - 210 | High-affinity binding.[1][2][3] |

| CDK1/cyclin B | 220 | Moderate inhibition.[2][3] |

| CDK2 | 93 - 290 | Inhibition in the nanomolar range.[1] |

| CDK7 | 820 | Weaker, sub-micromolar inhibition.[1] |

| GSK-3α/β | 4100 | Demonstrates selectivity against this kinase.[2] |

Signaling Pathways and Mechanisms of Action

(R)-DRF053 exerts its effects by inhibiting key kinases involved in critical cellular signaling cascades. Understanding these pathways is crucial for elucidating its biological function.

Casein Kinase 1 (CK1) and the Wnt/β-catenin Pathway

Casein Kinase 1 (CK1) is a family of serine/threonine kinases that are integral regulators of numerous signaling pathways, including the Wnt/β-catenin pathway. In the absence of a Wnt signal, CK1α phosphorylates β-catenin, initiating a cascade that leads to its ubiquitination and subsequent degradation by the proteasome. By inhibiting CK1, (R)-DRF053 can prevent this initial phosphorylation step, leading to the stabilization and accumulation of β-catenin.

Cyclin-Dependent Kinases (CDKs) and Cell Cycle Control

CDKs are essential for the progression of the cell cycle. CDK1, in complex with Cyclin B, forms the Maturation-Promoting Factor (MPF), which drives the cell into mitosis. Inhibition of CDK1/Cyclin B by (R)-DRF053 can lead to cell cycle arrest at the G2/M transition, preventing cell division.

CDK5/p25 and Neurodegeneration

In the central nervous system, CDK5 activity is tightly regulated by its activators, p35 and p39. Under conditions of neuronal stress, p35 can be cleaved into the more stable and hyperactive p25 fragment. The resulting CDK5/p25 complex is implicated in the hyperphosphorylation of tau protein, a hallmark of Alzheimer's disease, and has been shown to contribute to the production of amyloid-β peptides.[1] (R)-DRF053, by inhibiting the hyperactive CDK5/p25 complex, presents a therapeutic strategy for mitigating these neurotoxic events.

Experimental Protocols

The determination of IC50 values for kinase inhibitors requires robust and reproducible biochemical assays. While the specific protocols for (R)-DRF053 are not publicly detailed, the following represents a standard methodology for a luminescence-based in vitro kinase assay, which is a common method for determining kinase inhibition.

Protocol: In Vitro Kinase Inhibition Assay (Luminescence-Based)

Objective: To determine the IC50 value of (R)-DRF053 against a specific target kinase (e.g., CK1, CDK1, CDK5).

Principle: This assay measures the amount of ATP consumed by the kinase reaction. The remaining ATP is converted into a luminescent signal by a luciferase enzyme. High kinase activity results in low luminescence, while effective inhibition of the kinase by (R)-DRF053 results in high luminescence.

Materials:

-

Recombinant human kinase (e.g., CK1δ/ε, CDK5/p25)

-

Specific kinase substrate (e.g., a synthetic peptide or protein like Histone H1 for CDKs)

-

This compound

-

Kinase assay buffer (e.g., 40 mM Tris, pH 7.4, 20 mM MgCl2, 0.1 mg/ml BSA)

-

Adenosine 5'-triphosphate (ATP)

-

Luminescence-based ATP detection reagent (e.g., Kinase-Glo®)

-

White, opaque 96- or 384-well microplates

-

Multichannel pipettes

-

Luminometer

Workflow:

Procedure:

-

Inhibitor Preparation: Prepare a 10-point, 3-fold serial dilution of this compound in DMSO. For example, starting from a 100 µM stock to cover a wide concentration range.

-

Assay Plate Setup: Add 1 µL of each inhibitor dilution to the appropriate wells of a 384-well plate. Include control wells containing only DMSO (for 0% inhibition) and wells without kinase (for 100% inhibition/background).

-

Kinase Reaction:

-

Prepare a kinase/substrate master mix in kinase assay buffer. The final concentration of the kinase and substrate should be optimized for linear reaction kinetics.

-

Add 10 µL of the kinase/substrate mix to each well containing the inhibitor.

-

Pre-incubate for 10 minutes at room temperature to allow the inhibitor to bind to the kinase.

-

Prepare an ATP solution in kinase assay buffer. The final concentration should be at or near the Km of the kinase for ATP (e.g., 10 µM).

-

Initiate the kinase reaction by adding 10 µL of the ATP solution to all wells.

-

-

Incubation: Incubate the plate at 30°C for a predetermined time (e.g., 30-90 minutes), ensuring the reaction remains in the linear range.

-

Signal Detection:

-

Equilibrate the plate and the luminescence-based ATP detection reagent to room temperature.

-

Add 20 µL of the detection reagent to each well. This will stop the kinase reaction and initiate the luminescent signal.

-

Incubate for 10 minutes at room temperature to stabilize the signal.

-

-

Data Acquisition: Measure the luminescence intensity of each well using a plate luminometer.

-

Data Analysis:

-

Normalize the data using the 0% and 100% inhibition controls.

-

Plot the percent inhibition versus the logarithm of the inhibitor concentration.

-

Determine the IC50 value by fitting the data to a four-parameter logistic curve using appropriate software (e.g., GraphPad Prism).

-

This comprehensive guide provides the foundational knowledge on the target profile and mechanism of action of this compound, equipping researchers with the necessary information for its application in kinase-related research and drug development.

References

- 1. Cdk1/cyclin B plays a key role in mitotic arrest-induced apoptosis by phosphorylation of Mcl-1, promoting its degradation and freeing Bak from sequestration - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | Generation of the Cdk5 activator p25 is a memory mechanism that is affected in early Alzheimer’s disease [frontiersin.org]

- 3. researchgate.net [researchgate.net]

(R)-DRF053 Dihydrochloride: A Dual Inhibitor of Casein Kinase 1 and Cyclin-Dependent Kinases in Alzheimer's Disease Research

A Technical Guide for Researchers and Drug Development Professionals

(R)-DRF053 dihydrochloride (B599025) has emerged as a significant compound in the preclinical research landscape of Alzheimer's disease. This potent, cell-permeable molecule acts as a dual inhibitor of Casein Kinase 1 (CK1) and Cyclin-Dependent Kinases (CDKs), offering a promising therapeutic avenue by targeting the production of amyloid-β (Aβ) peptides, a central hallmark of Alzheimer's pathology.

This technical guide provides a comprehensive overview of (R)-DRF053 dihydrochloride, summarizing key quantitative data, detailing experimental protocols, and visualizing the underlying signaling pathways and experimental workflows.

Quantitative Data Summary

This compound exhibits potent inhibitory activity against both CK1 and a range of CDKs. The following tables summarize the reported half-maximal inhibitory concentration (IC50) values, providing a clear comparison of its potency against various kinase targets.

Table 1: Inhibitory Activity of (R)-DRF053 against Casein Kinase 1

| Kinase | IC50 (nM) |

| Casein Kinase 1 (CK1) | 14 |

Table 2: Inhibitory Activity of (R)-DRF053 against Cyclin-Dependent Kinases

| Kinase | IC50 (µM) |

| cdk2 | 0.093 - 0.29 |

| cdk5 | 0.21 |

| cdk7 | 0.82 |

| cdk1/cyclin B | 0.22[1] |

| cdk5/p25 | 0.08[1] |

Mechanism of Action in Alzheimer's Disease

The therapeutic potential of (R)-DRF053 in Alzheimer's disease stems from its ability to inhibit CK1, which in turn reduces the production of amyloid-β peptides.[1] Research has demonstrated that this compound can prevent the CK1-dependent production of Aβ in cellular models.[1]

Signaling Pathway of (R)-DRF053 in Reducing Amyloid-β Production

The following diagram illustrates the proposed signaling pathway through which (R)-DRF053 exerts its effect on amyloid precursor protein (APP) processing.

Experimental Protocols

The following sections provide detailed methodologies for key experiments involving this compound, based on published research.

Inhibition of Amyloid-β Production in N2A-APP695 Cells

This protocol describes the cellular assay used to determine the effect of (R)-DRF053 on the production of amyloid-β.

1. Cell Culture and Treatment:

- Mouse neuroblastoma N2A cells stably expressing human amyloid precursor protein 695 (N2A-APP695) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.

- Cells are seeded in multi-well plates and allowed to adhere overnight.

- The following day, the culture medium is replaced with fresh medium containing various concentrations of this compound or a vehicle control (e.g., DMSO).

- Cells are incubated for a specified period (e.g., 24 hours) to allow for treatment.

2. Sample Collection and Preparation:

- After incubation, the conditioned medium is collected.

- The collected medium is centrifuged to remove any cellular debris.

- The supernatant is stored at -80°C until analysis.

3. Amyloid-β Quantification:

- The levels of secreted Aβ40 and Aβ42 in the conditioned medium are quantified using a commercially available enzyme-linked immunosorbent assay (ELISA) kit, following the manufacturer's instructions.

- The absorbance is read on a microplate reader, and the concentrations of Aβ are determined by comparison to a standard curve.

4. Data Analysis:

- The Aβ concentrations in the treated samples are compared to the vehicle control to determine the percentage of inhibition.

- The IC50 value, the concentration of (R)-DRF053 that inhibits 50% of Aβ production, is calculated from the dose-response curve.

Experimental Workflow for Aβ Production Inhibition Assay

The following diagram outlines the key steps in the experimental workflow for assessing the inhibition of amyloid-β production by (R)-DRF053.

Conclusion and Future Directions

This compound represents a valuable research tool for investigating the roles of CK1 and CDKs in the pathogenesis of Alzheimer's disease. Its demonstrated ability to inhibit the production of amyloid-β in cellular models highlights its potential as a lead compound for the development of novel disease-modifying therapies. Further preclinical studies are warranted to evaluate its efficacy and safety in animal models of Alzheimer's disease, and to further elucidate the precise molecular mechanisms underlying its neuroprotective effects. The dual inhibitory action of this compound may offer a multi-faceted approach to tackling the complex pathology of this devastating neurodegenerative disorder.

References

(R)-DRF053 Dihydrochloride: An Overview of its Applications in Oncology

There is currently no publicly available scientific literature, clinical trial data, or other technical information specifically identifying a compound designated as "(R)-DRF053 dihydrochloride" and its applications in oncology. Searches of prominent medical and chemical databases have not yielded specific results for this compound.

This suggests that "this compound" may be an internal research and development code for a novel therapeutic agent that has not yet been disclosed in public forums such as scientific journals or conference proceedings. Pharmaceutical and biotechnology companies often use such internal identifiers during the early stages of drug discovery and preclinical development.

Without publicly accessible data, it is not possible to provide an in-depth technical guide or whitepaper on its mechanism of action, quantitative data from preclinical or clinical studies, or detailed experimental protocols. Information regarding its potential signaling pathway interactions and experimental workflows also remains unavailable.

It is common for information on new chemical entities to become public only after a patent application is published or when the sponsoring institution decides to release preclinical data. Further information on "this compound" will likely emerge if and when it progresses to a stage of development that warrants public disclosure. Researchers and professionals interested in this compound are advised to monitor scientific literature and clinical trial registries for future updates under this or a potential future public name.

(R)-DRF053 Dihydrochloride: A Technical Guide to its Role in Cell Cycle Regulation

For Researchers, Scientists, and Drug Development Professionals

Abstract

(R)-DRF053 dihydrochloride (B599025) is a potent, ATP-competitive inhibitor of Casein Kinase 1 (CK1) and several key cyclin-dependent kinases (CDKs) that are central to the regulation of the cell cycle. This technical guide provides a comprehensive overview of the known molecular targets of (R)-DRF053, its mechanism of action, and its potential implications for cell cycle control and therapeutic development. While direct quantitative data on cell cycle phase distribution following treatment with (R)-DRF053 is not currently available in the public domain, this document extrapolates its likely effects based on its potent inhibitory action against critical cell cycle kinases. Detailed experimental protocols for assessing the activity and cellular effects of this and similar kinase inhibitors are also provided.

Introduction

The eukaryotic cell cycle is a fundamental process orchestrated by a complex network of regulatory proteins, primarily cyclin-dependent kinases (CDKs) and their activating partners, the cyclins. Dysregulation of this intricate machinery is a hallmark of cancer, making CDKs attractive targets for therapeutic intervention. (R)-DRF053 dihydrochloride has emerged as a significant research tool due to its dual-specificity, potently inhibiting both Casein Kinase 1 (CK1) and several members of the CDK family. This guide synthesizes the available data on (R)-DRF053, providing a technical resource for researchers investigating its potential in cell cycle regulation and oncology.

Molecular Profile and Mechanism of Action

This compound is a derivative of the well-known CDK inhibitor roscovitine. Its primary mechanism of action is the competitive inhibition of the ATP-binding pocket of its target kinases, thereby preventing the phosphorylation of downstream substrates essential for cell cycle progression.

Target Kinase Inhibition

The inhibitory activity of this compound has been characterized against a panel of kinases, revealing a potent affinity for CK1 and several key cell cycle-regulating CDKs. The half-maximal inhibitory concentrations (IC50) are summarized in the table below.

| Target Kinase | IC50 Value |

| Casein Kinase 1 (CK1) | 14 nM |

| CDK1/cyclin B | 220 nM |

| CDK2 | 93 - 290 nM |

| CDK5/p25 | 80 nM |

| CDK7 | 820 nM |

Table 1: In vitro inhibitory activity of this compound against key protein kinases. Data sourced from Oumata et al., 2008.

Role in Cell Cycle Regulation

Based on its potent inhibition of CDK1 and CDK2, this compound is predicted to exert significant control over the cell cycle, primarily by inducing cell cycle arrest at critical checkpoints.

-

G1/S Transition: CDK2, in complex with cyclin E, is essential for the transition from the G1 to the S phase. Inhibition of CDK2 by (R)-DRF053 would likely lead to an accumulation of cells in the G1 phase, preventing entry into the DNA synthesis phase.

-

G2/M Transition: The CDK1/cyclin B complex is the master regulator of the G2 to M phase transition. Potent inhibition of CDK1 by (R)-DRF053 is expected to cause a robust G2/M arrest, preventing cells from entering mitosis.

While specific experimental data detailing the percentage of cells in each phase of the cell cycle after treatment with (R)-DRF053 is not yet published, its antiproliferative effects have been noted. The inhibition of both CDK1 and CDK2 suggests a multi-faceted impact on cell proliferation.

Signaling Pathways

The regulatory effects of (R)-DRF053 on the cell cycle are mediated through its interaction with core signaling pathways. The diagrams below illustrate the points of intervention for (R)-DRF053 within the canonical cell cycle control pathways.

The PI3K/Akt/mTOR and Ras/Raf/MEK/ERK pathways are major upstream regulators of the cell cycle, influencing the expression and activity of cyclins and CDKs. While direct effects of (R)-DRF053 on these pathways have not been reported, inhibition of downstream effectors like CDKs will ultimately impact the cellular response to these pro-proliferative signals.

Experimental Protocols

The following are detailed methodologies for key experiments to characterize the effects of this compound on cell cycle regulation.

Cell Cycle Analysis by Flow Cytometry

This protocol allows for the quantification of cells in different phases of the cell cycle based on DNA content.

Protocol:

-

Cell Seeding: Plate cells in 6-well plates at a density that will not exceed 80% confluency at the end of the experiment. Allow cells to adhere overnight.

-

Compound Treatment: Treat cells with various concentrations of this compound (e.g., 0.1, 1, 10 µM) or a vehicle control (e.g., DMSO) for a specified duration (e.g., 24, 48 hours).

-

Cell Harvesting: Aspirate the media, wash with PBS, and detach the cells using trypsin-EDTA. Neutralize the trypsin with complete media and transfer the cell suspension to a centrifuge tube.

-

Fixation: Centrifuge the cells, discard the supernatant, and resuspend the pellet in ice-cold PBS. Add ice-cold 70% ethanol dropwise while vortexing to prevent clumping. Fix for at least 2 hours at -20°C.

-

Staining: Centrifuge the fixed cells, discard the ethanol, and wash with PBS. Resuspend the cell pellet in a staining solution containing Propidium Iodide (PI) and RNase A. Incubate in the dark for 30 minutes at room temperature.

-

Flow Cytometry: Analyze the stained cells on a flow cytometer, exciting the PI with a 488 nm laser and collecting the emission in the appropriate channel (typically around 617 nm).

-

Data Analysis: Use cell cycle analysis software to model the DNA content histogram and determine the percentage of cells in the G1, S, and G2/M phases of the cell cycle.

Western Blot Analysis of Cell Cycle Proteins

This protocol is used to detect changes in the expression and phosphorylation status of key cell cycle regulatory proteins following treatment with (R)-DRF053.

Protocol:

-

Cell Treatment and Lysis: Treat cells as described for cell cycle analysis. After treatment, wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

-

SDS-PAGE: Denature equal amounts of protein from each sample by boiling in Laemmli buffer and load onto an SDS-polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer apparatus.

-

Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

-

Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., Cyclin B1, phospho-CDK1 (Tyr15), p21, β-actin) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

In Vitro Kinase Assay

This protocol measures the direct inhibitory effect of (R)-DRF053 on the activity of purified kinases.

Protocol:

-

Reaction Mixture Preparation: In a microcentrifuge tube or 96-well plate, prepare a reaction mixture containing the purified active kinase (e.g., CDK1/cyclin B), its specific substrate (e.g., Histone H1), and kinase reaction buffer.

-

Inhibitor Addition: Add varying concentrations of this compound or a vehicle control to the reaction mixture and pre-incubate for a short period.

-

Reaction Initiation: Start the kinase reaction by adding ATP. For radiometric assays, [γ-32P]ATP is used. For non-radiometric assays, unlabeled ATP is used, and phosphorylation is detected using a phospho-specific antibody.

-

Incubation: Incubate the reaction at the optimal temperature (e.g., 30°C) for a specific time (e.g., 30 minutes).

-

Reaction Termination: Stop the reaction by adding SDS-PAGE loading buffer or a kinase inhibitor.

-

Detection:

-

Radiometric: Separate the reaction products by SDS-PAGE, expose the gel to a phosphor screen or X-ray film, and quantify the incorporated radioactivity in the substrate band.

-

Non-radiometric: Separate the products by SDS-PAGE, transfer to a membrane, and perform a Western blot using a phospho-specific antibody against the substrate.

-

Conclusion

This compound is a potent dual inhibitor of CK1 and key cell cycle CDKs, including CDK1 and CDK2. Its mechanism of action, centered on ATP-competitive inhibition, strongly suggests a role in inducing cell cycle arrest at the G1/S and G2/M transitions. While direct experimental evidence of its effects on cell cycle phase distribution is needed to fully elucidate its cellular impact, the available kinase inhibition data positions (R)-DRF053 as a valuable tool for cell cycle research and a potential lead compound for the development of novel anticancer therapeutics. The experimental protocols provided in this guide offer a framework for further investigation into the precise cellular consequences of treatment with this promising kinase inhibitor.

(R)-DRF053 Dihydrochloride: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the chemical properties, structure, and biological context of (R)-DRF053 dihydrochloride (B599025), a potent dual inhibitor of Casein Kinase 1 (CK1) and Cyclin-Dependent Kinases (CDKs).

Chemical Properties and Structure

(R)-DRF053 dihydrochloride is a synthetic small molecule belonging to the 2,6,9-trisubstituted purine (B94841) class of compounds.[1] It is a derivative of roscovitine, a well-known CDK inhibitor.[1][2]

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Source(s) |

| IUPAC Name | (2R)-2-[[9-(1-Methylethyl)-6-[[3-(2-pyridinyl)phenyl]amino]-9H-purin-2-yl]amino]-1-butanol dihydrochloride | [3][4] |

| Molecular Formula | C₂₃H₂₇N₇O·2HCl | [4][5][6] |

| Molecular Weight | 490.43 g/mol | [3][4][5][6] |

| Appearance | White to light yellow solid | [7] |

| Purity | ≥98% (by HPLC) | [4][5][6] |

| Solubility | Soluble in water (to 100 mM) and DMSO (to 100 mM) | [3][5][8] |

| Melting Point | No data available | [9][10] |

| pKa | No data available | |

| CAS Number | 1241675-76-2 | [5][6][11] |

| SMILES | CC(C)N2C1=NC(N--INVALID-LINK--CO)=NC(NC3=CC(C4=NC=CC=C4)=CC=C3)=C1N=C2.Cl.Cl | [5][6] |

| InChI Key | BQPRBNGSDBTKAK-ZEECNFPPSA-N | [3][5][6] |

Biological Activity

This compound is a potent, ATP-competitive inhibitor of Casein Kinase 1 (CK1) and several Cyclin-Dependent Kinases (CDKs).[3][5][6] Its inhibitory activity is summarized in the table below.

Table 2: Inhibitory Activity of (R)-DRF053

| Target | IC₅₀ | Source(s) |

| Casein Kinase 1 (CK1) | 14 nM | [3][5][6] |

| CDK1/cyclin B | 220 nM | [3][7][11] |

| CDK2 | 93 - 290 nM | [5][6] |

| CDK5/p25 | 80 nM | [3][7][11] |

| CDK7 | 820 nM | [5][6] |

| GSK-3α/β | 4.1 µM | [3][11] |

Due to its potent inhibition of CK1, this compound has been shown to prevent the CK1-dependent production of amyloid-beta in cellular models, suggesting its potential therapeutic relevance in Alzheimer's disease.[5][6][12]

Experimental Protocols

Synthesis

The synthesis of (R)-DRF053 is described by Oumata et al. in the Journal of Medicinal Chemistry (2008), 51(17), 5229-42.[1][13][14][15] The synthesis involves a multi-step process starting from 2-amino-6-chloropurine, utilizing key reactions such as regioselective alkylation and palladium-catalyzed Buchwald-Hartwig amination.[16] For a detailed, step-by-step protocol, researchers are directed to the aforementioned primary literature.

Purification

Purification of this compound is typically achieved by standard chromatographic techniques. The purity is commonly assessed by High-Performance Liquid Chromatography (HPLC).

General HPLC Protocol for Purity Assessment: A general reversed-phase HPLC method can be employed for purity analysis.

-

Column: C18 analytical column (e.g., 4.6 mm internal diameter).

-

Mobile Phase: A gradient of an aqueous buffer (e.g., 0.1% trifluoroacetic acid in water) and an organic solvent (e.g., acetonitrile).

-

Flow Rate: Approximately 1 mL/min.

-

Detection: UV detection at a suitable wavelength (e.g., 254 nm).

The purity is determined by the peak area percentage of the main component.

Characterization

The chemical structure of this compound is confirmed using standard analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy (¹H NMR and ¹³C NMR) and mass spectrometry, as would be detailed in the primary synthesis publication by Oumata et al. (2008).[1]

Kinase Inhibition Assay

The inhibitory activity of this compound against CK1 and CDKs can be determined using in vitro kinase assays. Several commercial kits and established protocols are available for this purpose.

General Protocol for Casein Kinase 1 (CK1) Inhibition Assay: This protocol is based on measuring the phosphorylation of a specific substrate.

-

Reaction Setup: Prepare a reaction mixture containing CK1 enzyme, a specific peptide substrate (e.g., KRRRALS(p)VASLPGL), and the desired concentrations of this compound in a suitable kinase assay buffer.[8]

-

Initiation: Start the reaction by adding ATP (often radiolabeled, e.g., [γ-³²P]ATP, or in a system that allows for non-radioactive detection).[8]

-

Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 30°C or 37°C) for a defined period.[8][17]

-

Termination: Stop the reaction, for example, by adding a solution like EDTA or by spotting the reaction mixture onto a phosphocellulose paper.[8][9]

-

Detection: Quantify the amount of phosphorylated substrate. For radioactive assays, this involves scintillation counting of the incorporated phosphate.[8] For non-radioactive assays, methods like fluorescence polarization or luminescence-based ADP detection (e.g., ADP-Glo™ Kinase Assay) can be used.[7][18][19]

-

Data Analysis: Calculate the percentage of inhibition at each concentration of this compound and determine the IC₅₀ value by fitting the data to a dose-response curve.

A similar protocol can be adapted for assessing the inhibition of Cyclin-Dependent Kinases, using the appropriate CDK/cyclin complex and a specific substrate (e.g., a peptide derived from Histone H1 or Retinoblastoma protein).[9][12][20]

Signaling Pathways and Workflows

This compound's primary mechanism of action involves the direct inhibition of CK1 and CDKs. CK1 is a crucial component of the canonical Wnt signaling pathway, where it participates in the phosphorylation and subsequent degradation of β-catenin.[4][6][11][21] Inhibition of CK1 by (R)-DRF053 is expected to interfere with this process.

Caption: Canonical Wnt Signaling Pathway and the inhibitory action of (R)-DRF053.

The following diagram illustrates a general workflow for identifying and characterizing a kinase inhibitor like (R)-DRF053.

Caption: General workflow for the development of a kinase inhibitor.

References

- 1. Roscovitine-derived, dual-specificity inhibitors of cyclin-dependent kinases and casein kinases 1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. macau.uni-kiel.de [macau.uni-kiel.de]

- 3. revvity.com [revvity.com]

- 4. researchgate.net [researchgate.net]

- 5. Wnt signaling pathway diagram | The WNT Homepage [wnt.stanford.edu]

- 6. researchgate.net [researchgate.net]

- 7. promega.co.uk [promega.co.uk]

- 8. sigmaaldrich.com [sigmaaldrich.com]

- 9. documents.thermofisher.com [documents.thermofisher.com]

- 10. file.medchemexpress.com [file.medchemexpress.com]

- 11. researchgate.net [researchgate.net]

- 12. promega.es [promega.es]

- 13. researchgate.net [researchgate.net]

- 14. Roscovitine in cancer and other diseases - Cicenas - Annals of Translational Medicine [atm.amegroups.org]

- 15. CDK inhibitors R-roscovitine and S-CR8 effectively block renal and hepatic cystogenesis in an orthologous model of ADPKD - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Several Human Cyclin-Dependent Kinase Inhibitors, Structurally Related to Roscovitine, As New Anti-Malarial Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Identification of Cyclin-dependent Kinase 1 Specific Phosphorylation Sites by an In Vitro Kinase Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 18. cdn1.sinobiological.com [cdn1.sinobiological.com]

- 19. promega.com [promega.com]

- 20. Protocols for Characterization of Cdk5 Kinase Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

In-Depth Technical Guide: (R)-DRF053 dihydrochloride

CAS Number: 1241675-76-2

For Research Use Only. Not for use in therapeutic procedures.

Introduction

(R)-DRF053 dihydrochloride (B599025) is a potent, cell-permeable, ATP-competitive inhibitor of Casein Kinase 1 (CK1) and Cyclin-Dependent Kinases (CDKs).[1][2][3][4][5][6] As a derivative of roscovitine, this small molecule has demonstrated significant activity in preclinical models, particularly in the context of neurodegenerative diseases and oncology. This technical guide provides a comprehensive overview of the chemical properties, mechanism of action, and key experimental data related to (R)-DRF053 dihydrochloride for researchers, scientists, and drug development professionals.

Chemical and Physical Properties

This compound is a yellow solid with a high degree of purity, typically ≥98% as determined by HPLC.[1][2][3] It is soluble in water and DMSO up to 100 mM.[2][3]

| Property | Value | Reference(s) |

| CAS Number | 1241675-76-2 | [1][2][3][4][7] |

| Molecular Formula | C₂₃H₂₇N₇O·2HCl | [1][2][3] |

| Molecular Weight | 490.43 g/mol | [1][2] |

| IUPAC Name | (2R)-2-[[9-propan-2-yl-6-(3-pyridin-2-ylanilino)purin-2-yl]amino]butan-1-ol;dihydrochloride | [1] |

| Appearance | Yellow Solid | [1] |

| Purity | ≥98% (by HPLC) | [1][2][3][4] |

| Solubility | Soluble in water to 100 mMSoluble in DMSO to 100 mM | [2][3] |

| Storage | Store at +4°C for up to 12 months. For long-term storage of solutions, -80°C is recommended. Avoid repeated freeze-thaw cycles. | [2][3][6] |

Mechanism of Action

This compound exerts its biological effects through the potent and dual inhibition of two key families of serine/threonine kinases: Casein Kinase 1 (CK1) and Cyclin-Dependent Kinases (CDKs).

Inhibition of Casein Kinase 1 (CK1)

(R)-DRF053 is a highly potent inhibitor of CK1, with a reported IC₅₀ value of 14 nM.[2][3][4][5][6] CK1 isoforms are implicated in a multitude of cellular processes, including the regulation of signal transduction pathways critical in neurodegenerative diseases. Notably, CK1 is involved in the phosphorylation of the amyloid precursor protein (APP), a key step in the production of amyloid-beta (Aβ) peptides. By inhibiting CK1, (R)-DRF053 has been shown to reduce the production of Aβ in cellular models of Alzheimer's disease.

Inhibition of Cyclin-Dependent Kinases (CDKs)

As a derivative of the well-characterized CDK inhibitor roscovitine, (R)-DRF053 also targets several members of the CDK family. These kinases are central regulators of the cell cycle and are frequently dysregulated in cancer. The inhibitory profile of (R)-DRF053 against various CDKs makes it a compound of interest for anti-cancer research.

Pharmacological Data

The inhibitory activity of this compound has been characterized against several key kinases. The IC₅₀ values, representing the concentration of the inhibitor required to reduce the activity of the enzyme by 50%, are summarized below.

| Target Kinase | IC₅₀ Value | Reference(s) |

| CK1 | 14 nM | [2][3][4][5][6] |

| CDK1/cyclin B | 220 nM | [2][4][5][6] |

| CDK5/p25 | 80 nM | [2][4][5][6] |

| CDK2 | 93 - 290 nM | [3] |

| CDK7 | 820 nM | [3] |

| GSKα/β | 4.1 µM | [2] |

The compound also exhibits antiproliferative activity against the human neuroblastoma SH-SY5Y cell line with an EC₅₀ of 17.2 µM.[4]

Key Experimental Protocols

The following sections detail the methodologies for key experiments used to characterize the activity of this compound.

In Vitro Kinase Inhibition Assay

This protocol describes a general method for determining the in vitro inhibitory activity of (R)-DRF053 against target kinases.

Materials:

-

Purified recombinant kinases (e.g., CK1, CDK1/cyclin B, CDK5/p25)

-

Kinase-specific substrate (e.g., a generic substrate like histone H1 for CDKs, or a specific peptide for CK1)

-

ATP

-

This compound

-

Kinase reaction buffer (e.g., 25 mM MOPS, pH 7.2, 12.5 mM β-glycerol-phosphate, 25 mM MgCl₂, 5 mM EGTA, 2 mM EDTA, 0.25 mM DTT)

-

Detection reagent (e.g., ADP-Glo™ Kinase Assay Kit or [γ-³²P]ATP)

-

Microplate reader or scintillation counter

Procedure:

-

Prepare serial dilutions of this compound in the appropriate solvent (e.g., DMSO) and then dilute in kinase reaction buffer.

-

In a microplate, add the diluted (R)-DRF053 or vehicle control.

-

Add the kinase and substrate solution to each well.

-

Initiate the kinase reaction by adding ATP.

-

Incubate the plate at the optimal temperature (e.g., 30°C) for a specified time (e.g., 30-60 minutes).

-

Stop the reaction and measure the kinase activity using a suitable detection method.

-

Calculate the percent inhibition for each concentration of (R)-DRF053 and determine the IC₅₀ value by fitting the data to a dose-response curve.

Amyloid-Beta (Aβ) Production Assay in N2A-APP695 Cells

This protocol outlines a method to assess the effect of (R)-DRF053 on the production of Aβ peptides in a cellular context.

Materials:

-

N2A-APP695 cells (mouse neuroblastoma cells stably expressing human amyloid precursor protein with the Swedish mutation)

-

Cell culture medium (e.g., DMEM supplemented with 10% FBS and antibiotics)

-

This compound

-

Aβ ELISA kit (for Aβ₄₀ and Aβ₄₂)

-

Cell lysis buffer

-

Microplate reader

Procedure:

-

Seed N2A-APP695 cells in multi-well plates and allow them to adhere overnight.

-

Treat the cells with various concentrations of this compound or vehicle control for a specified period (e.g., 24 hours).

-

Collect the conditioned cell culture medium.

-

Lyse the cells to determine total protein concentration for normalization.

-

Measure the levels of Aβ₄₀ and Aβ₄₂ in the conditioned medium using a specific ELISA kit according to the manufacturer's instructions.

-

Normalize the Aβ levels to the total protein concentration of the corresponding cell lysate.

-

Analyze the data to determine the effect of (R)-DRF053 on Aβ production.

Antiproliferative Assay in SH-SY5Y Cells

This protocol describes a method to evaluate the effect of (R)-DRF053 on the proliferation of human neuroblastoma SH-SY5Y cells.

Materials:

-

SH-SY5Y cells

-

Cell culture medium

-

This compound

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or similar cell viability reagent

-

DMSO

-

Microplate reader

Procedure:

-

Seed SH-SY5Y cells in a 96-well plate and allow them to attach overnight.

-

Treat the cells with a range of concentrations of this compound or vehicle control for a defined period (e.g., 72 hours).

-

Add MTT solution to each well and incubate for a few hours to allow the formation of formazan (B1609692) crystals by viable cells.

-

Solubilize the formazan crystals by adding DMSO.

-

Measure the absorbance at the appropriate wavelength using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the EC₅₀ value.

Signaling Pathways

(R)-DRF053's dual inhibitory activity on CK1 and CDKs places it at the intersection of several critical signaling pathways implicated in both neurodegeneration and cancer.

Role in the Amyloidogenic Pathway

In the context of Alzheimer's disease, the processing of Amyloid Precursor Protein (APP) is a key event. The amyloidogenic pathway involves the sequential cleavage of APP by β-secretase (BACE1) and γ-secretase, leading to the production of Aβ peptides. CK1 is known to phosphorylate APP, which can influence its trafficking and processing. By inhibiting CK1, (R)-DRF053 can modulate this pathway, leading to a reduction in Aβ production.

Impact on Cell Cycle Regulation

CDKs are the master regulators of the cell cycle, driving the progression through different phases (G1, S, G2, M). Dysregulation of CDK activity is a hallmark of cancer, leading to uncontrolled cell proliferation. By inhibiting key CDKs such as CDK1 and CDK2, (R)-DRF053 can induce cell cycle arrest, typically at the G1/S or G2/M checkpoints, which can subsequently lead to apoptosis in cancer cells.

Conclusion

This compound is a valuable research tool for investigating the roles of CK1 and CDKs in various physiological and pathological processes. Its potent dual inhibitory activity makes it particularly relevant for studies in neurodegenerative diseases, such as Alzheimer's disease, and in oncology. The data and protocols presented in this guide are intended to facilitate the design and execution of experiments utilizing this compound.

References

- 1. Anti-proliferation and apoptosis-inducing effects of dihydroartemisinin on SH-SY5Y cells and metabolomic analysis - Xu - Translational Pediatrics [tp.amegroups.org]

- 2. journals.asm.org [journals.asm.org]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. promega.com [promega.com]

- 6. accegen.com [accegen.com]

- 7. promega.com [promega.com]

(R)-DRF053 Dihydrochloride: A Technical Guide for Researchers

(R)-DRF053 dihydrochloride (B599025) is a potent, ATP-competitive inhibitor of Casein Kinase 1 (CK1) and Cyclin-Dependent Kinases (CDKs).[1] This technical guide provides an in-depth overview of its molecular characteristics, mechanism of action, and experimental applications for researchers in drug development, particularly those focused on neurodegenerative diseases like Alzheimer's.

Core Molecular Data

The fundamental molecular properties of (R)-DRF053 dihydrochloride are summarized below.

| Property | Value |

| Molecular Weight | 490.43 g/mol |

| Molecular Formula | C₂₃H₂₇N₇O·2HCl |

| Alternative Formula | C₂₃H₂₉Cl₂N₇O |

| CAS Number | 1241675-76-2 |

| Appearance | Yellow Solid |

| Purity | ≥98% (as determined by HPLC) |

| Solubility | Soluble in water and DMSO up to 100 mM |

Mechanism of Action and Biological Activity

(R)-DRF053 is a derivative of the CDK inhibitor roscovitine (B1683857) and exhibits dual-specificity, potently inhibiting both CK1 and various CDKs.[1][2] Its primary mechanism is the competitive inhibition of the ATP-binding site on these kinases.

Kinase Inhibitory Potency

The inhibitory activity of (R)-DRF053 against a panel of kinases highlights its potency, particularly against CK1.

| Kinase Target | IC₅₀ Value |

| Casein Kinase 1 (CK1) | 14 nM |

| CDK5/p25 | 80 nM |

| CDK1/cyclin B | 220 nM |

| CDK2 | 93 - 290 nM |

| CDK7 | 820 nM |

Data sourced from Oumata et al., 2008 and commercial suppliers.[1]

Role in Amyloid-β Production

A key therapeutic interest in (R)-DRF053 lies in its ability to modulate the production of amyloid-β (Aβ) peptides, which are central to the pathology of Alzheimer's disease.[1] Casein Kinase 1 is implicated in the amyloidogenic processing of the Amyloid Precursor Protein (APP). By inhibiting CK1, (R)-DRF053 has been shown to prevent the CK1-dependent production of amyloid-β in cellular models.[1]

Experimental Protocols

The following are generalized protocols for key experiments involving (R)-DRF053, based on methodologies used for similar kinase inhibitors and the initial characterization of (R)-DRF053.

In Vitro Kinase Assay

This protocol outlines a general procedure to determine the IC₅₀ of (R)-DRF053 against a target kinase.

-

Reagent Preparation :

-

Prepare a kinase buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).

-

Dilute the target kinase and its specific substrate to the desired concentrations in the kinase buffer.

-

Prepare a serial dilution of this compound in DMSO, followed by a final dilution in the kinase buffer.

-

-

Assay Procedure :

-

In a 96- or 384-well plate, add the kinase, substrate, and the serially diluted (R)-DRF053.

-

Initiate the kinase reaction by adding ATP (often radiolabeled, e.g., [γ-³³P]ATP).

-

Incubate the plate at a controlled temperature (e.g., 30°C) for a predetermined time (e.g., 30-60 minutes).

-

Stop the reaction by adding a stop solution (e.g., EDTA).

-

-

Detection and Data Analysis :

-

Detect the amount of phosphorylated substrate. The method will depend on the assay format (e.g., scintillation counting for radiometric assays, fluorescence/luminescence reading for other formats).

-

Calculate the percentage of kinase activity inhibition for each concentration of (R)-DRF053.

-

Determine the IC₅₀ value by fitting the data to a dose-response curve.

-

Cellular Assay for Amyloid-β Production

This protocol describes how to assess the effect of (R)-DRF053 on Aβ production in a relevant cell line.

-

Cell Culture and Seeding :

-

Culture a suitable cell line, such as N2A cells stably expressing human APP695 (N2A-APP695), in appropriate media.

-

Seed the cells in a multi-well plate at a density that allows for optimal growth during the experiment.

-

-

Compound Treatment :

-

Prepare various concentrations of (R)-DRF053 in the cell culture medium.

-

Replace the existing medium with the medium containing the different concentrations of (R)-DRF053. Include a vehicle control (e.g., DMSO).

-

Incubate the cells for a specified period (e.g., 24 hours).

-

-

Sample Collection and Analysis :

-

Collect the cell culture supernatant.

-

Quantify the concentration of secreted Aβ peptides (e.g., Aβ₁₋₄₀ and Aβ₁₋₄₂) in the supernatant using a specific ELISA kit.

-

-

Data Analysis :

-

Normalize the Aβ concentrations to the total protein content of the corresponding cell lysates, if necessary.

-

Compare the Aβ levels in the (R)-DRF053-treated wells to the vehicle control to determine the effect of the compound.

-

Cell Viability Assay

It is crucial to assess the cytotoxicity of (R)-DRF053 to ensure that its effects on Aβ production are not due to general toxicity.

-

Cell Seeding and Treatment :

-

Follow the same procedure as for the Aβ production assay (steps 1 and 2).

-

-

Viability Assessment :

-

After the incubation period, add a viability reagent to the wells (e.g., MTT, CellTiter-Glo®).

-

Incubate as per the manufacturer's instructions.

-

-

Data Acquisition and Analysis :

-

Measure the signal (absorbance or luminescence) using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control.

-

Signaling Pathway and Logical Relationships

The following diagrams illustrate the proposed signaling pathway affected by (R)-DRF053 and the experimental workflow for its characterization.

References

In-Depth Technical Guide on (R)-DRF053 Dihydrochloride Solubility

This technical guide provides comprehensive information on the solubility of (R)-DRF053 dihydrochloride (B599025) in water and dimethyl sulfoxide (B87167) (DMSO). It is intended for researchers, scientists, and professionals in the field of drug development. This document outlines quantitative solubility data, detailed experimental protocols for solubility determination, and the mechanism of action of (R)-DRF053 dihydrochloride in relevant signaling pathways.

Core Data Presentation: Solubility of this compound

The solubility of this compound in aqueous and organic solvents is a critical parameter for its use in in vitro and in vivo studies. The following table summarizes the available quantitative solubility data.

| Solvent | Maximum Concentration (mg/mL) | Maximum Concentration (mM) | Notes |

| Water | 49.04 | 100 | Sonication may be required to achieve complete dissolution[1]. |

| DMSO | 49.04 | 100 | Ultrasonic and warming may be necessary for complete dissolution. The hygroscopic nature of DMSO can affect solubility[2]. |

This compound has a molecular weight of 490.43 g/mol .

Experimental Protocols for Solubility Determination

While specific experimental data for the solubility of this compound is not extensively published, standard laboratory methods can be employed to determine its solubility. The following are detailed protocols for both thermodynamic and kinetic solubility assays.

Thermodynamic Solubility Determination (Shake-Flask Method)

This method determines the equilibrium solubility of a compound and is considered the gold standard.

Caption: Workflow for Thermodynamic Solubility Determination.

Methodology:

-

Preparation of Saturated Solution: Add an excess amount of this compound to a vial containing a precise volume of the test solvent (water or DMSO). The excess solid should be visually apparent.

-

Equilibration: Seal the vials and place them in a shaker or rotator in a temperature-controlled environment (e.g., 25°C or 37°C). Agitate the samples for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

Separation of Undissolved Solid: After equilibration, separate the undissolved solid from the solution. This can be achieved by centrifugation at a high speed (e.g., 14,000 rpm for 15 minutes) or by filtration through a 0.22 µm filter.

-

Quantification: Carefully collect the supernatant and determine the concentration of dissolved this compound using a validated analytical method, such as High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV). A standard calibration curve should be prepared to ensure accurate quantification.

Kinetic Solubility Determination (DMSO Co-solvent Method)

This high-throughput method is often used in early drug discovery to assess the aqueous solubility of compounds initially dissolved in DMSO.

Caption: Workflow for Kinetic Solubility Determination.

Methodology:

-